Norathyriol

Übersicht

Beschreibung

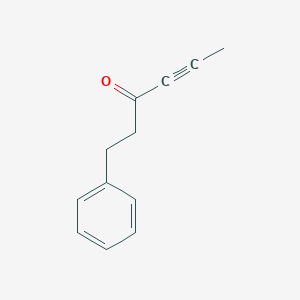

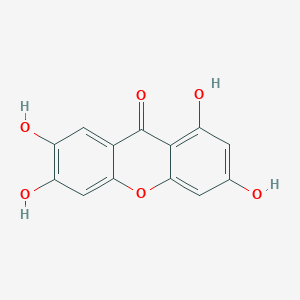

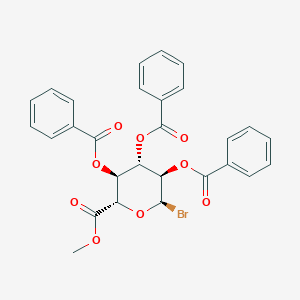

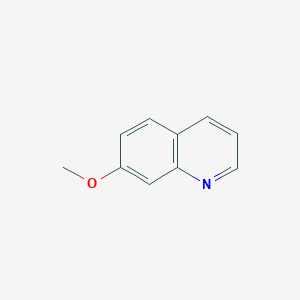

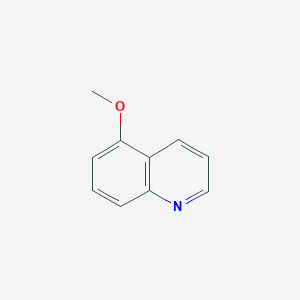

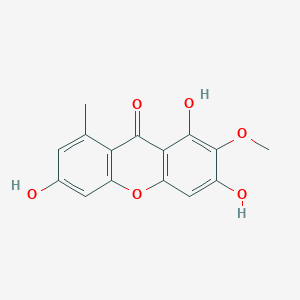

Norathyriol is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3, 6, and 7 . It is isolated from Garcinia mangostana and Maclura pomifera and exhibits inhibitory activity against protein kinase C .

Molecular Structure Analysis

Norathyriol has a molecular formula of C13H8O6 . It is a member of xanthones and a polyphenol . The molecular weight of Norathyriol is 260.20 g/mol . The InChIKey of Norathyriol is ZHTQCPCDXKMMLU-UHFFFAOYSA-N .

Chemical Reactions Analysis

Norathyriol has been synthesized from 2-bromo-4,5-dimethoxybenzoic acid and 1,3,5-trimethoxybenzene by a three-step sequence of transformations involving a Friedel–Crafts acylation with cyclisation and demethylation . The overall yields reached approximately 70% .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Mangiferin, from which Norathyriol is derived, has been shown to have excellent antioxidant properties . As a metabolite, Norathyriol may also share these properties, potentially helping to combat oxidative stress in the body.

Anti-Infective Properties

Mangiferin has demonstrated anti-infective properties . This suggests that Norathyriol could potentially be used in the treatment or prevention of various infections.

Anticancer Properties

Research has indicated that Mangiferin has anticancer properties . As a metabolite of Mangiferin, Norathyriol could potentially be used in cancer treatment or prevention.

Antidiabetic Properties

Mangiferin has been shown to have antidiabetic properties . This suggests that Norathyriol could potentially be used in the treatment or management of diabetes.

Cardiovascular Properties

Mangiferin has demonstrated cardiovascular properties . This suggests that Norathyriol could potentially be used in the treatment or prevention of various cardiovascular diseases.

Neuroprotective Properties

Mangiferin has neuroprotective properties . This suggests that Norathyriol could potentially be used in the treatment or prevention of various neurodegenerative disorders.

Immunomodulatory Properties

Mangiferin has demonstrated immunomodulatory properties . This suggests that Norathyriol could potentially be used in the modulation of the immune response.

Hepatoprotective Properties

Mangiferin has hepatoprotective properties . This suggests that Norathyriol could potentially be used in the treatment or prevention of various liver diseases.

Wirkmechanismus

Target of Action

Norathyriol, a metabolite of mangiferin , primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme that negatively regulates insulin signaling . By inhibiting PTP1B, Norathyriol can potentially improve insulin resistance and type 2 diabetes .

Mode of Action

Norathyriol acts as a competitive inhibitor of PTP1B . It blocks the PTP1B-mediated dephosphorylation of the insulin receptor . This inhibition enhances insulin signaling, thereby improving glucose homeostasis and insulin sensitivity .

Biochemical Pathways

Norathyriol affects the insulin signaling pathway by inhibiting PTP1B . This inhibition prevents the dephosphorylation of the insulin receptor, thus enhancing insulin signaling . The enhanced insulin signaling can lead to improved glucose homeostasis and insulin sensitivity .

Pharmacokinetics

Norathyriol is well absorbed in the body, with an absolute bioavailability of 30.4% . It undergoes extensive phase ii metabolism, including processes like dehydroxylation, ring cleavage, glycosidation, glucuronidation, methylation, and sulfation . These metabolic processes can affect the bioavailability of Norathyriol .

Result of Action

The inhibition of PTP1B by Norathyriol leads to improved glucose homeostasis and insulin sensitivity . This can potentially reverse obesity- and high-fat-diet-induced insulin resistance . The beneficial effects of norathyriol are abolished in ptp1b-deficient mice .

Action Environment

The action of Norathyriol can be influenced by various environmental factors. For instance, its solubility and stability in aqueous solutions can be enhanced by encapsulating it in micelles . Moreover, the bioactivity of Norathyriol, determined by its low bioavailability in the small intestine and extensive metabolism due to colon action, makes it a natural interesting product .

Safety and Hazards

Norathyriol is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . After inhalation, if inhaled, remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3,6,7-tetrahydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-5-1-9(17)12-11(2-5)19-10-4-8(16)7(15)3-6(10)13(12)18/h1-4,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTQCPCDXKMMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188901 | |

| Record name | Norathyriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3542-72-1 | |

| Record name | Norathyriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3542-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norathyriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norathyriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)

![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)